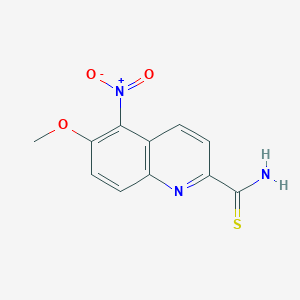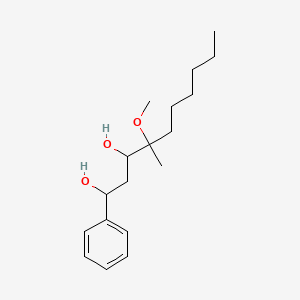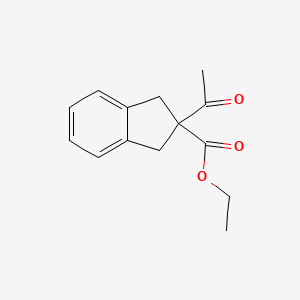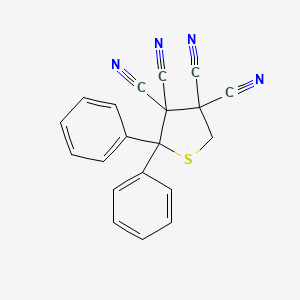
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is a chemical compound known for its unique structure and properties It contains a thiolane ring with two phenyl groups and four nitrile groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile typically involves the reaction of diphenylacetylene with sulfur and a nitrile source under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the thiolane ring and the incorporation of the nitrile groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile depends on the specific reaction or application. In general, the thiolane ring and nitrile groups can interact with various molecular targets, facilitating reactions such as nucleophilic addition or coordination to metal centers. These interactions can lead to the formation of new chemical bonds and the generation of desired products.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1,3-dithiolane: Similar structure but with sulfur atoms in the ring.
2,2-Diphenyl-1,3-oxathiolane: Contains an oxygen atom in the ring.
2,2-Diphenyl-1,3-thiazolidine: Contains a nitrogen atom in the ring.
Uniqueness
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is unique due to the presence of four nitrile groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar compounds.
Properties
CAS No. |
79999-69-2 |
|---|---|
Molecular Formula |
C20H12N4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,2-diphenylthiolane-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4S/c21-11-18(12-22)15-25-20(19(18,13-23)14-24,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,15H2 |
InChI Key |
WLLMIPQHXMLJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
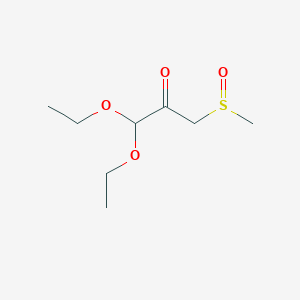

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)


![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
